molecular formula C11H14ClI B14043470 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene

1-(3-Chloropropyl)-3-ethyl-5-iodobenzene

Cat. No.: B14043470
M. Wt: 308.58 g/mol
InChI Key: KZDHTHUDGOKSAG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the 3-chloropropyl and ethyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethyl-5-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides. Conditions may involve solvents like ethanol or acetone and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or nickel, along with bases like potassium carbonate, are used in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-5-iodobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene involves its interaction with molecular targets and pathways within a given system. The specific effects depend on the nature of the substituents and the overall structure of the compound. For example, the presence of halogen atoms can influence the compound’s reactivity and binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-ethyl-5-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-5-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3

InChI Key

KZDHTHUDGOKSAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)CCCCl

Origin of Product

United States

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